N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide
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Overview
Description
N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide involves several steps. One common method includes the alkylation of a precursor compound with haloacetamide in the presence of a base such as potassium phosphate monohydrate. The reaction is typically carried out in a solvent like DMF (dimethylformamide) under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide can be compared with other similar compounds, such as:
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications .
Properties
CAS No. |
253871-57-7 |
---|---|
Molecular Formula |
C21H34ClNO2S |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide |
InChI |
InChI=1S/C21H34ClNO2S/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-26-15-20(21(25)14-22)23-19(5)24/h8,10,12,20H,6-7,9,11,13-15H2,1-5H3,(H,23,24)/b17-10+,18-12+/t20-/m0/s1 |
InChI Key |
RRYPOUTUGHTCHN-QHHPALHRSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)CCl)NC(=O)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)CCl)NC(=O)C)C)C)C |
Origin of Product |
United States |
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